molecular formula C22H17ClN2O3 B402441 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Cat. No.: B402441
M. Wt: 392.8 g/mol
InChI Key: IOOQRTGQTISKGP-UHFFFAOYSA-N
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Description

WAY-339843 is a heteroaryl-pyrazole derivative that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is particularly noted for its role as a TLR7 agonist, which makes it a promising candidate for various medical applications .

Preparation Methods

The synthesis of WAY-339843 involves several key steps:

    Synthetic Routes: The preparation of WAY-339843 typically starts with the formation of the pyrazole ring, followed by the introduction of the heteroaryl group. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

    Reaction Conditions: The reactions often require the use of catalysts and controlled environments to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: Industrial-scale production of WAY-339843 would involve scaling up the laboratory procedures, ensuring consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

WAY-339843 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring, potentially enhancing its therapeutic properties.

    Substitution: Substitution reactions, particularly involving the heteroaryl group, can lead to the formation of derivatives with varied biological activities.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products of these reactions are often derivatives of WAY-339843 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

WAY-339843 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-339843 involves its interaction with TLR7 (Toll-like receptor 7):

    Molecular Targets: WAY-339843 binds to TLR7, a receptor involved in the innate immune response.

    Pathways Involved: Upon binding, it activates signaling pathways that lead to the production of cytokines and other immune-modulating molecules.

Comparison with Similar Compounds

WAY-339843 can be compared with other TLR7 agonists and heteroaryl-pyrazole derivatives:

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H17ClN2O3/c1-13-7-8-14(22-25-18-12-15(23)9-10-20(18)28-22)11-17(13)24-21(26)16-5-3-4-6-19(16)27-2/h3-12H,1-2H3,(H,24,26)

InChI Key

IOOQRTGQTISKGP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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